![molecular formula C24H23F3N4O B609752 ONC212](/img/structure/B609752.png)
ONC212
描述
ONC212 是一种具有强效抗癌活性的氟化咪唑并吡啶。 它是一种纳摩尔级孤儿 G 蛋白偶联受体肿瘤抑制剂 GPR132 和线粒体蛋白酶 ClpP 的激动剂 。 This compound 在临床前对多种恶性肿瘤(包括胰腺癌和血液肿瘤)显示出有效性 。
作用机制
生化分析
Biochemical Properties
ONC212 plays a crucial role in biochemical reactions by interacting with several key biomolecules. It is known to activate GPCR GPR132 and Gαq signaling pathways, which function as tumor suppressors . Additionally, this compound binds to the mitochondrial protease ClpP, leading to mitochondrial dysfunction and metabolic rewiring in cancer cells . This interaction induces apoptosis in various cancer cell lines, including HPAF-II and AsPC1, and inhibits colony formation in HPAF-II cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by impairing oxidative phosphorylation (OXPHOS) and decreasing mitochondrial-derived ATP production . In OXPHOS-dependent cells, this compound triggers apoptosis, while cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to the mitochondrial protease ClpP, disrupting the ClpXP complex and leading to the downregulation of the regulatory subunit ClpX . This disruption impairs OXPHOS by suppressing critical respiratory chain complex components, resulting in decreased mitochondrial-derived ATP production . Additionally, this compound activates the integrated stress response and upregulates TRAIL/DR5, promoting extrinsic apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce mitochondrial dysfunction and metabolic rewiring in pancreatic cancer cells, leading to apoptosis and growth arrest . The compound’s stability and degradation over time have been studied, revealing that it maintains its cytotoxic effects in vitro and in vivo . Long-term effects on cellular function include sustained inhibition of OXPHOS and increased reliance on glycolysis for ATP production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent antitumor activity at nanomolar concentrations . For instance, this compound was delivered by oral gavage at a dosage of 50 mg/kg in a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL, three times per week . Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in cancer cells, while lower doses result in growth arrest and metabolic rewiring .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting oxidative metabolism in cancer cells. It impairs OXPHOS by suppressing critical components of the respiratory chain, leading to decreased mitochondrial-derived ATP production . Additionally, this compound induces metabolic rewiring, causing cancer cells to upregulate glucose catabolism and rely on glycolysis for ATP production . This metabolic shift is crucial for the compound’s anticancer activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target and accumulate in mitochondria is essential for its cytotoxic effects, as it disrupts mitochondrial function and induces apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound primarily localizes to the mitochondria, where it binds to the mitochondrial protease ClpP and disrupts the ClpXP complex . This localization is crucial for the compound’s ability to impair OXPHOS and induce apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its anticancer activity .
准备方法
合成路线和反应条件
ONC212 是作为 ONC201 的氟化类似物合成的。 反应条件通常包括使用有机溶剂和催化剂来促进氟化过程 。
工业生产方法
This compound 的工业生产涉及将实验室环境中使用的合成路线放大。 这包括优化反应条件以确保最终产品的产率和纯度高。 该过程可能涉及多个纯化步骤,例如重结晶和色谱法,以达到所需的质量 。
化学反应分析
反应类型
ONC212 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰咪唑并吡啶核心,可能改变其生物活性。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和氯或溴等卤化剂。 反应条件通常涉及控制温度和 pH 值,以确保预期的结果 。
主要产品
这些反应形成的主要产物包括具有修饰官能团的各种 this compound 衍生物。 这些衍生物可以表现出不同的生物活性,并且经常被研究以了解其潜在的治疗应用 。
科学研究应用
Pancreatic Cancer
ONC212 has shown remarkable efficacy against pancreatic cancer, demonstrating a ten-fold increase in potency compared to its predecessor, ONC201. In vitro studies revealed that this compound effectively inhibited growth in multiple pancreatic cancer cell lines at significantly lower concentrations than ONC201 .
Chronic Lymphocytic Leukemia (CLL)
In CLL models, this compound induced dose-dependent apoptosis and cell cycle arrest. The compound inhibited key signaling pathways downstream of the B-cell receptor, suggesting its potential as a treatment for high-risk CLL .
Acute Myeloid Leukemia (AML)
This compound exhibited significant anti-leukemic activity in AML models, reducing leukemia-initiating cell populations and prolonging survival in xenograft models. The compound's effects were correlated with GPR132 expression levels, indicating a targeted therapeutic approach .
Melanoma and Hepatocellular Carcinoma
This compound demonstrated superior efficacy in melanoma and hepatocellular carcinoma models compared to ONC201. It effectively reduced cell viability and inhibited tumor growth in both in vitro and in vivo settings .
Case Studies
Cancer Type | Study Findings | Mechanism |
---|---|---|
Pancreatic Cancer | Ten-fold increase in potency compared to ONC201; effective at low concentrations | TRAIL pathway activation |
Chronic Lymphocytic Leukemia | Induced apoptosis and cell cycle arrest; inhibited BCR signaling pathways | ClpP activation |
Acute Myeloid Leukemia | Reduced leukemia-initiating cells; prolonged survival in xenograft models | Targeting GPR132 |
Melanoma | Superior efficacy against melanoma cell lines; reduced tumor growth | Mitochondrial stress response |
Clinical Implications
The promising preclinical data for this compound has led to ongoing clinical trials aimed at evaluating its safety and efficacy in patients with various malignancies. The compound's ability to target multiple pathways involved in cancer progression positions it as a viable candidate for combination therapies, particularly with agents like Navitoclax that enhance apoptotic signaling .
相似化合物的比较
类似化合物
ONC201: 第一代咪唑并吡啶,在低微摩尔范围内具有抗癌活性.
ONC206: 另一种具有类似抗癌特性的氟化咪唑并吡啶.
ONC212 的独特性
This compound 的独特性在于其在纳摩尔范围内比 ONC201 和 ONC206 具有更高的效力 。 它还表现出快速的活性动力学和跨各种癌细胞系的广谱疗效 。
生物活性
ONC212 is a fluorinated imipridone compound that has garnered attention for its potential as an anti-cancer agent, particularly in targeting pancreatic cancer and other malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer types, and relevant case studies.
This compound exhibits its biological activity primarily through the activation of mitochondrial protease ClpP, leading to significant alterations in cellular metabolism and apoptosis. The following mechanisms have been identified:
- ClpP Activation : this compound binds to ClpP, promoting its activation which is crucial for inducing apoptosis in cancer cells. This mechanism is particularly pronounced in cells that rely on oxidative phosphorylation (OXPHOS) for energy production .
- Inhibition of Glycolysis : In contrast to OXPHOS-dependent cells, those relying on glycolysis may experience growth arrest instead of apoptosis. This suggests a context-dependent response to this compound treatment .
- Integrated Stress Response : this compound activates the integrated stress response pathways, which are essential for cellular adaptation to stress and can lead to cell death in certain cancer types .
1. Pancreatic Cancer
This compound has shown promising results in preclinical studies against pancreatic cancer:
- In Vitro Studies : this compound demonstrated a ten-fold increase in potency compared to its predecessor ONC201 when tested on a panel of pancreatic cancer cell lines. It induced apoptosis at lower concentrations and earlier time points than ONC201 .
- In Vivo Studies : In xenograft models, this compound significantly inhibited tumor growth compared to controls and exhibited superior efficacy over ONC201 in several models .
2. Chronic Lymphocytic Leukemia (CLL)
Recent studies have highlighted the potential of this compound in treating CLL:
- Apoptosis Induction : In CLL cells, this compound induced dose-dependent apoptosis and cell cycle arrest, particularly in TP53-deficient cell lines. This effect was associated with changes in protein expression that promote apoptosis .
- Migration Inhibition : The compound also reduced the migratory capacity of CLL cells, indicating its potential utility in preventing metastasis .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
属性
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。